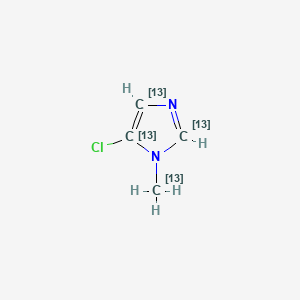

5-Chloro-1-methylimidazole-13C4

Description

Historical Development and Academic Significance of Imidazole (B134444) Heterocycles

The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and synthetic compounds. ontosight.airsisinternational.org Its discovery and subsequent study have been pivotal in the advancement of organic and medicinal chemistry. The imidazole core is a constituent of essential natural products such as the amino acid histidine, histamine, and nucleic acids. rsisinternational.org The versatility of the imidazole scaffold has made it a cornerstone in the development of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.com

Structural Features and Reactivity Principles of Substituted Imidazoles

The chemical behavior of imidazole is dictated by its unique electronic structure. The presence of two nitrogen atoms imparts both acidic and basic properties, allowing it to act as a proton donor and acceptor. The aromatic nature of the ring system contributes to its stability.

Substitution on the imidazole ring significantly influences its reactivity. In the case of 5-Chloro-1-methylimidazole (B19843), the chlorine atom at the 5-position and the methyl group at the 1-position introduce specific electronic and steric effects. cymitquimica.com The chlorine atom, being an electron-withdrawing group, enhances the reactivity of the compound in certain reactions. This substituted imidazole can participate in various chemical transformations, including nucleophilic substitutions, where the chlorine atom is replaced by other functional groups, and cyclization reactions. cymitquimica.com

Theoretical Framework and Research Utility of Isotopic Labeling in Organic Chemistry

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope to trace the fate of the molecule in a chemical or biological system. x-chemrx.commetsol.com Stable isotopes, such as carbon-13 (¹³C), are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metsol.comacs.org

The use of ¹³C-labeled compounds is particularly valuable in:

Metabolite Identification: Tracing the metabolic fate of a drug or compound by tracking the incorporation of ¹³C into its metabolites. acs.orgnih.gov This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Quantitative Analysis: Using ¹³C-labeled compounds as internal standards in mass spectrometry to improve the accuracy and precision of quantification. scioninstruments.comnih.govromerlabs.com The labeled standard co-elutes with the unlabeled analyte and helps to correct for variations in sample preparation and instrument response. romerlabs.comphysiology.org

Mechanistic Studies: Elucidating reaction mechanisms by observing the position of the isotope in the products. nih.gov

Overview of Current Research Trends and the Specific Role of 5-Chloro-1-methylimidazole-13C4

Current research heavily utilizes isotopically labeled compounds for a deeper understanding of biological systems and for the development of new therapeutic agents. x-chemrx.comacs.org 5-Chloro-1-methylimidazole itself is a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents. chemimpex.com

The ¹³C-labeled version, this compound, serves as a valuable research tool. pharmaffiliates.com Its primary application lies in its use as a synthetic intermediate for the preparation of more complex ¹³C-labeled molecules. pharmaffiliates.comamericanchemicalsuppliers.com These labeled molecules are then employed in drug metabolism and pharmacokinetic studies to accurately trace and quantify the parent compound and its metabolites in biological matrices. acs.orgnih.gov The presence of the four ¹³C atoms provides a distinct mass shift, facilitating its detection and differentiation from its unlabeled counterpart in mass spectrometry-based analyses. nih.gov

Research Objectives and Scope for In-depth Investigation of this compound

The primary research objective for utilizing this compound is to synthesize ¹³C-labeled versions of biologically active compounds for detailed metabolic and disposition studies. The scope of its investigation includes:

Development of efficient synthetic routes to incorporate the this compound moiety into target molecules.

Application as an internal standard in quantitative bioanalytical methods to ensure accuracy and reliability of the data. scioninstruments.comnih.gov

Use in metabolic profiling studies to identify and characterize metabolites of drugs containing the 1-methylimidazole (B24206) scaffold. nih.govnih.gov

Interactive Data Table: Properties of Imidazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| 5-Chloro-1-methylimidazole | 872-49-1 | C4H5ClN2 | 116.55 | Pharmaceutical and agrochemical intermediate chemimpex.comcymitquimica.com |

| This compound | 1391052-92-8 | ¹³C₄H₅ClN₂ | 120.52 | Labeled synthetic intermediate pharmaffiliates.com |

| 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 | C4H4ClN3O2 | 161.55 | Pharmaceutical intermediate sigmaaldrich.com |

| 5-Chloro-1-methylimidazole nitrate | 4531-53-7 | C4H6ClN3O3 | 179.56 | Intermediate in pharmaceutical synthesis |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(113C)methyl(2,4,5-13C3)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDGOZPYEABERA-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N1[13CH]=N[13CH]=[13C]1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isotopic Incorporation and Derivatization

Established Synthetic Routes to Chloro-Substituted N-Methylated Imidazoles

The synthesis of the core structure of 5-Chloro-1-methylimidazole (B19843) relies on fundamental principles of heterocyclic chemistry, primarily involving multi-step pathways and regioselective halogenation.

Multi-Step Synthesis from Primary Precursors

The construction of the 1-methylimidazole (B24206) framework can be achieved through various methods, often starting from simple, acyclic precursors. A common industrial approach involves the Radziszewski reaction, which utilizes glyoxal, formaldehyde, and a mixture of ammonia (B1221849) and methylamine (B109427) to form 1-methylimidazole wikipedia.org. Another prevalent method is the acid-catalyzed methylation of imidazole (B134444) with methanol (B129727) wikipedia.org.

Once the 1-methylimidazole ring is formed, the introduction of a chloro substituent is required. A two-step process starting from 5-chloro-1-methylimidazole can lead to the formation of 5-chloro-1-methyl-4-nitroimidazole, indicating that 5-chloro-1-methylimidazole itself is a stable and accessible intermediate google.com. The synthesis of chloro-substituted imidazoles can also be approached through cyclization reactions of appropriately substituted precursors. For instance, a multi-step synthesis can yield 4(5)-chloro-2-cyano-5(4)-(4-aminomethyl phenyl) imidazoles, which can then undergo further reactions google.com.

Regioselective Halogenation Strategies

The direct and regioselective chlorination of the 1-methylimidazole ring presents a more direct, yet challenging, route. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, controlling the position of halogenation can be complex. The use of specific chlorinating agents and reaction conditions is crucial to achieve the desired 5-chloro isomer.

Copper(II) chloride has been identified as an effective reagent for the regioselective para-chlorination of anilines, a reaction that shares mechanistic similarities with the chlorination of other electron-rich aromatic systems nih.govbeilstein-journals.org. While not directly applied to 1-methylimidazole in the provided sources, this methodology suggests a potential pathway. The reaction is believed to proceed through an oxidation-mediated mechanism followed by the addition of the chloride ion nih.govbeilstein-journals.org. The use of ionic liquids as solvents can enhance the efficiency and regioselectivity of such reactions nih.gov.

Another strategy involves the use of methanesulfonyl chloride (MsCl) for regioselective chlorination, which has been successfully applied to the C-6 position of cellulose (B213188) acetate (B1210297) nih.gov. This highlights the potential of sulfonyl chlorides as regioselective chlorinating agents for heterocyclic compounds.

| Reagent/Method | Substrate Example | Key Features |

| Radziszewski Reaction | Glyoxal, formaldehyde, ammonia, methylamine | Forms the 1-methylimidazole ring from acyclic precursors. |

| Acid-catalyzed methylation | Imidazole, methanol | A common industrial method for N-methylation. |

| Copper(II) chloride | Anilines | Provides regioselective para-chlorination, potentially applicable to 1-methylimidazole. |

| Methanesulfonyl chloride | Cellulose acetate | Demonstrates regioselective chlorination of a primary alcohol, suggesting potential for specific C-H chlorination. |

Targeted Isotopic Labeling Approaches for Carbon-13 Enrichment

The introduction of four carbon-13 atoms into the 5-Chloro-1-methylimidazole structure requires specialized synthetic strategies that incorporate the isotope at a specific stage.

Synthesis via ¹³C-Enriched Building Blocks (e.g., ¹³C-Methyl Iodide)

A straightforward approach to isotopic labeling is to build the molecule from ¹³C-enriched starting materials. For the synthesis of 5-Chloro-1-methylimidazole-¹³C₄, this would ideally involve a precursor where the imidazole ring is already ¹³C-labeled.

While a direct synthesis of a fully ¹³C₄-labeled imidazole ring was not detailed in the provided search results, the principle of using labeled building blocks is well-established. For instance, ¹³C-methyl iodide is a common reagent for introducing a ¹³C-labeled methyl group rsc.org. A synthetic route could therefore involve the methylation of a pre-formed, ¹³C₃-labeled 5-chloroimidazole with ¹³C-methyl iodide. The synthesis of the ¹³C₃-labeled 5-chloroimidazole would be the more complex step, likely requiring a multi-step sequence starting from simple, commercially available ¹³C-labeled precursors.

A practical laboratory route for the synthesis of trideuteriomethyl-[¹³C] iodide (¹³CD₃I) from tetradeuterio-[¹³C]-methanol has been described, showcasing the accessibility of such labeled methylating agents researchgate.net.

Post-Synthetic Isotopic Exchange Protocols

Post-synthetic isotopic exchange offers an alternative to building the molecule from labeled precursors. This involves replacing ¹²C atoms with ¹³C atoms on the already formed heterocyclic ring. While direct C-¹³C exchange is challenging, methods for H/D exchange on N-heterocycles catalyzed by ruthenium complexes have been reported, suggesting the potential for developing analogous ¹³C exchange reactions rsc.org.

A more common approach for carbon isotope incorporation is through the use of labeled carbon dioxide (¹³CO₂). For instance, isotopic labeling studies of imidazolium (B1220033) carboxylates have been conducted using ¹³CO₂ to generate an IPr¹³CO₂ adduct acs.org. This demonstrates the feasibility of incorporating ¹³C from CO₂ into imidazole-related structures.

Flow Chemistry Applications in ¹³C-Labeling of Heterocycles

Flow chemistry has emerged as a powerful tool for isotopic labeling, offering advantages in terms of safety, efficiency, and control over reaction parameters x-chemrx.com. The synthesis of imidazole-based ionic liquids has been investigated under flow conditions, highlighting the suitability of this technology for reactions involving imidazoles researchgate.net.

Specifically for ¹³C-labeling, an on-demand ¹³CO₂ flow chamber based on a "tube-in-tube" flow reactor has been developed x-chemrx.com. This system allows for the efficient transfer of ¹³CO₂ gas into a solution stream for synthesis, providing a practical alternative to expensive ¹³CO₂ cylinders and enabling greater control over stoichiometry. This technology could potentially be adapted for the carboxylation of an appropriate imidazole precursor with ¹³CO₂, followed by further synthetic transformations to achieve the desired ¹³C₄-labeled target. The use of flow chemistry is particularly advantageous for handling hazardous intermediates and for scaling up multistep syntheses in an automated fashion durham.ac.uk.

| Labeling Approach | Key Features | Example Reagent/Technique |

| ¹³C-Enriched Building Blocks | Synthesis from precursors already containing the isotope. | ¹³C-Methyl iodide for methylation. |

| Post-Synthetic Isotopic Exchange | Introduction of the isotope onto a pre-formed molecule. | Use of ¹³CO₂ for carboxylation. |

| Flow Chemistry | Enhanced control, safety, and efficiency in synthesis. | "Tube-in-tube" reactor for ¹³CO₂ introduction. |

Specific Synthetic Pathways for 5-Chloro-1-methylimidazole-13C4

The synthesis of this compound, a stable isotopologue of 5-chloro-1-methylimidazole, involves the incorporation of four ¹³C atoms into the molecular structure. This isotopic labeling is invaluable for metabolic and pharmacological studies, serving as an internal standard in mass spectrometry and NMR studies scripps.edu. The molecular formula for this labeled compound is ¹³C₄H₅ClN₂ pharmaffiliates.combldpharm.com.

The synthetic approach necessitates starting materials enriched with ¹³C. A plausible pathway would involve the construction of the imidazole ring from simple, commercially available ¹³C-labeled precursors. While specific synthesis documentation for this compound is not detailed in the provided results, general principles of imidazole synthesis can be adapted. One potential route could start from a ¹³C-labeled glycine (B1666218) derivative and a ¹³C-labeled formamide (B127407) equivalent to construct the core imidazole ring. The methyl group would be introduced using a ¹³C-labeled methylating agent, and the chloro group via a chlorination reaction.

A key challenge in isotopic labeling synthesis is the availability and cost of the labeled reagents scripps.edu. The pathway must be designed to be efficient and high-yielding to conserve the expensive isotopic labels.

Table 1: Proposed Synthetic Steps for this compound

| Step | Description | Starting Materials (¹³C-labeled) | Key Reagents |

| 1 | Imidazole Ring Formation | [¹³C₂]Glycine derivative, [¹³C]Formamide | Condensing agents |

| 2 | N-Methylation | ¹³C-labeled imidazole precursor | [¹³C]Methyl iodide or [¹³C]Dimethyl sulfate |

| 3 | Chlorination | 1-methylimidazole-¹³C₄ | N-Chlorosuccinimide (NCS) or other chlorinating agents |

Advanced Purification and Isolation Techniques for Labeled Chemical Entities

The purification of isotopically labeled compounds like this compound is critical to ensure the final product is free from unlabeled or partially labeled impurities, which could interfere with subsequent analytical applications. Several advanced techniques are employed for the purification of imidazole derivatives.

Crystallization is a common and effective method for purifying imidazole compounds. google.com This technique can be applied to obtain high-purity crystalline products by dissolving the crude material in a suitable solvent and allowing crystals to form as the solution cools or the solvent evaporates. The choice of solvent is crucial and can range from alcohols like methanol to aromatic hydrocarbons like toluene (B28343) or benzene (B151609) google.com.

Another powerful technique is selective precipitation. This method involves treating a mixture of isomers with a strong acid to selectively precipitate the desired compound as a salt google.com. For instance, treatment with an acid like hydrochloric acid can lead to the precipitation of the hydrochloride salt of the target imidazole, which can then be isolated by filtration google.com.

For complex mixtures or when very high purity is required, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a versatile method for isolating and purifying individual compounds from a mixture based on their differential partitioning between a stationary phase and a mobile phase. While not explicitly detailed for this specific compound in the search results, HPLC is a standard technique for purifying small organic molecules, including isotopically labeled ones.

Table 2: Purification and Isolation Techniques

| Technique | Principle | Applicability to Labeled Imidazoles |

| Crystallization | Separation based on differences in solubility. | Effective for obtaining high-purity crystalline solids of the final product. google.com |

| Extraction | Separation based on differential solubility in immiscible liquids. | Used to remove impurities during the work-up of the reaction mixture. google.com |

| Selective Precipitation | Formation of an insoluble salt of the target compound. | Useful for separating regioisomers and purifying the desired product. google.com |

| Preparative HPLC | Separation based on differential adsorption and partitioning. | Provides high-resolution separation for achieving very high purity. |

The final purity of the isolated this compound can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the isotopic enrichment and chemical identity.

Post-Synthetic Functionalization and Derivatization of this compound Scaffolds

Post-synthetic modification (PSM) is a powerful strategy to introduce diverse functionalities into a core molecular scaffold, thereby expanding its utility. rsc.orgsemanticscholar.org The this compound scaffold offers several sites for such modifications.

One example of functionalization is nitration. The unlabeled 5-chloro-1-methylimidazole can be nitrated to produce 5-chloro-1-methyl-4-nitroimidazole, indicating that the C4 position of the imidazole ring is susceptible to electrophilic substitution. google.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com Applying this to the ¹³C-labeled scaffold would yield 5-Chloro-1-methyl-4-nitroimidazole-¹³C₄.

Another avenue for derivatization involves the modification of the chloro group. The chlorine atom at the C5 position can potentially be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction, although this may require specific activating groups or reaction conditions.

Furthermore, the imidazole ring itself can be functionalized. For instance, imidazole-containing compounds can undergo N-alkylation on the un-substituted nitrogen atom if the reaction conditions are carefully controlled. In the context of metal-organic frameworks (MOFs), uncoordinated imidazole groups have been successfully functionalized post-synthetically with methyl iodide. nih.govresearchgate.net This suggests that similar reactions could be explored for the 5-Chloro-1-methylimidazole-¹³C₄ scaffold, potentially leading to the formation of imidazolium salts.

Direct C-H functionalization is an emerging and efficient strategy for peptide modification and could potentially be applied to heterocyclic scaffolds like 5-Chloro-1-methylimidazole. ntu.ac.uk This approach allows for the direct modification of C-H bonds, offering a more atom-economical route to new derivatives. ntu.ac.uk

Table 3: Potential Post-Synthetic Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

| Nitration | Nitric acid, Sulfuric acid | 5-Chloro-1-methyl-4-nitroimidazole-¹³C₄ google.com |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides) | 5-substituted-1-methylimidazole-¹³C₄ derivatives |

| N-Alkylation/Quaternization | Alkyl halides (e.g., Methyl iodide) | 5-Chloro-1,3-dimethylimidazolium salt-¹³C₄ |

| C-H Functionalization | Palladium catalysts, coupling partners | C-H functionalized 5-Chloro-1-methylimidazole-¹³C₄ derivatives |

These functionalization strategies open up possibilities for creating a library of ¹³C-labeled imidazole derivatives based on the 5-Chloro-1-methylimidazole-¹³C₄ scaffold, which can be used as tracers to study various biological pathways and metabolic transformations. springernature.comrsc.org

Computational and Theoretical Investigations of 5 Chloro 1 Methylimidazole 13c4

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing insights into molecular geometry, electronic distribution, and reactivity.

For 5-Chloro-1-methylimidazole-¹³C₄, DFT methods, particularly using functionals like B3LYP or B3PW91, would be suitable for optimizing the molecular geometry and calculating various electronic properties. doi.orgnih.gov These calculations would form the basis for the analyses described below.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand their vibrational and electronic environments.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei, a theoretical NMR spectrum can be generated. For 5-Chloro-1-methylimidazole-¹³C₄, this would be particularly insightful due to the ¹³C labeling. The calculations would predict the specific shifts for the four ¹³C atoms in the imidazole (B134444) ring and the methyl group, providing a clear theoretical fingerprint of the isotopic labeling. Discrepancies between predicted and experimental shifts can highlight conformational or solvent effects.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. doi.org For 5-Chloro-1-methylimidazole-¹³C₄, a frequency calculation after geometry optimization would yield the harmonic vibrational modes. These theoretical frequencies are often scaled to better match experimental data from FTIR and FT-Raman spectroscopy, aiding in the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Below is a hypothetical table illustrating the kind of data that would be generated for the predicted ¹³C NMR chemical shifts.

| Atom Position (¹³C) | Predicted Chemical Shift (ppm) |

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| Methyl Carbon | Data not available |

| (This table is illustrative and does not contain real experimental or calculated data) |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding chemical reactions.

For 5-Chloro-1-methylimidazole-¹³C₄, analysis of the FMOs would reveal the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. doi.orgnih.gov Reactivity indices such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would further quantify the molecule's reactivity profile.

A hypothetical table summarizing FMO analysis is presented below.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| (This table is illustrative and does not contain real experimental or calculated data) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a detailed picture of its behavior in a condensed phase over time. MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of conformational landscapes and interactions with solvent molecules.

An MD simulation of 5-Chloro-1-methylimidazole-¹³C₄ in a solvent like water or chloroform (B151607) would reveal how the solvent molecules arrange around the solute and how this solvation shell affects the imidazole's conformation and dynamics. This is crucial for understanding its behavior in a realistic chemical environment, which can influence its reactivity and spectroscopic properties.

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located.

For 5-Chloro-1-methylimidazole-¹³C₄, computational studies could elucidate the mechanisms of reactions it might undergo, such as nucleophilic substitution at the chlorine-bearing carbon. DFT calculations could be used to find the structure of the transition state and calculate the activation energy, providing a quantitative measure of the reaction's kinetic feasibility. This would offer a level of detail that is often difficult to obtain through experimental means alone.

Theoretical Studies of Isotope Effects on Reaction Kinetics and Thermodynamics

The presence of four ¹³C atoms in 5-Chloro-1-methylimidazole-¹³C₄ makes it an interesting subject for the theoretical study of kinetic isotope effects (KIEs). The heavier ¹³C isotope can lead to small but measurable changes in reaction rates compared to the unlabeled compound.

Theoretical calculations can predict the magnitude of these KIEs by analyzing the vibrational frequencies of the reactants and the transition state. Specifically, the zero-point vibrational energies (ZPVEs) of the isotopically labeled and unlabeled species are compared. A change in bonding at a labeled position during the reaction (i.e., in the transition state) will lead to a predictable isotope effect. Such a study on 5-Chloro-1-methylimidazole-¹³C₄ would provide fundamental insights into its reaction mechanisms.

Applications in Reaction Mechanism Elucidation and Isotopic Tracing Studies

Utilization of ¹³C-Labeled 5-Chloro-1-methylimidazole (B19843) in Organic Reaction Pathway Tracing

Isotopically labeled compounds are indispensable for tracing the metabolic and chemical fate of molecules. In organic synthesis, 5-Chloro-1-methylimidazole-¹³C₄ can be used to unambiguously determine the origin of carbon atoms in reaction products. When this labeled molecule is introduced as a reactant or precursor, the position of the ¹³C labels in the final products can be precisely identified using ¹³C NMR or by analyzing fragmentation patterns in mass spectrometry.

This tracing methodology is crucial for distinguishing between proposed reaction pathways. For instance, in a multi-step synthesis, if the imidazole (B134444) ring is modified or transferred, tracking the ¹³C₄-labeled core confirms the integrity and orientation of the fragment throughout the sequence. This approach provides direct evidence for proposed molecular rearrangements or skeletal reorganizations. Studies involving other ¹³C-labeled molecules have demonstrated the power of this technique in mapping the formation of complex heterocyclic structures. researchgate.netresearchgate.net

Table 1: Hypothetical Pathway Elucidation using 5-Chloro-1-methylimidazole-¹³C₄

This table illustrates how the detection of the ¹³C₄ label in different potential products can confirm or rule out competing reaction pathways.

| Proposed Pathway | Predicted Product Structure | Expected ¹³C NMR Signal Pattern | Pathway Confirmation |

| Pathway A | Imidazole ring remains intact and attached to Fragment X. | Four distinct ¹³C signals corresponding to the imidazole core. | Confirmed |

| Pathway B | Imidazole ring opens and rearranges before closing. | Scrambled ¹³C signals or fewer than four signals due to symmetry. | Confirmed if scrambling is observed |

| Pathway C | Imidazole ring is cleaved and eliminated from the final product. | Absence of characteristic ¹³C imidazole signals in the final product. | Ruled Out |

Mechanistic Probing of Catalytic Processes Involving Imidazole Ligands

Imidazole derivatives are frequently employed as ligands, particularly as N-heterocyclic carbenes (NHCs), in transition-metal catalysis. The electronic and steric properties of the imidazole ligand are critical to the catalyst's activity and selectivity. By using ¹³C₄-labeled 5-Chloro-1-methylimidazole as a ligand precursor, researchers can gain profound insights into the catalytic cycle.

¹³C NMR spectroscopy can monitor the ligand's electronic environment in real-time. Changes in the chemical shifts of the labeled carbon atoms can indicate:

Ligand Binding: A significant shift upon coordination to a metal center.

Transmetalation: Transfer of the ligand from one metal to another.

Reductive Elimination: Changes in the electronic state as the ligand and substrate are released from the metal center.

This technique allows for the direct observation of the ligand's participation in the catalytic cycle, helping to identify rate-determining steps and characterize key catalytic intermediates that might otherwise be undetectable.

Elucidation of Intermediate Species and Stereochemical Outcomes in Complex Transformations

A major challenge in mechanistic chemistry is the detection of short-lived reaction intermediates. The presence of the ¹³C₄-label in 5-Chloro-1-methylimidazole provides a unique spectroscopic handle to identify such transient species. In situ ¹³C NMR monitoring of a reaction can capture signals from intermediates that exist for only brief periods, providing a snapshot of the reaction at its most critical stages. nih.gov

Furthermore, isotopic labeling can aid in determining the stereochemical outcome of a reaction. By tracking the spatial relationship of the labeled atoms throughout a transformation, it is possible to deduce whether a reaction proceeds, for example, through a concerted or a stepwise mechanism, which often has stereochemical consequences. The distinct spectroscopic properties of the labeled compound ensure that its structural evolution can be followed with high fidelity.

Investigation of Bond Cleavage and Formation Dynamics using Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a primary tool for determining the transition state structure of a reaction's rate-determining step. princeton.edu It relies on the principle that molecules containing heavier isotopes (like ¹³C) react at slightly different rates than their lighter counterparts (¹²C) due to differences in zero-point vibrational energies of chemical bonds. princeton.edu

By measuring the reaction rates of 5-Chloro-1-methylimidazole and 5-Chloro-1-methylimidazole-¹³C₄ under identical conditions, a ¹³C KIE can be calculated.

A KIE > 1 (Normal KIE): Indicates that a bond to one of the labeled carbon atoms is being broken or weakened in the rate-determining step. The magnitude of the KIE can provide information about the extent of bond cleavage in the transition state.

A KIE < 1 (Inverse KIE): Suggests that a bond to a labeled carbon is becoming stiffer or stronger, often due to rehybridization or new bond formation.

A KIE ≈ 1: Implies that the labeled carbon atoms are not significantly involved in bonding changes during the rate-determining step.

This method provides powerful, quantitative data about bond dynamics, allowing chemists to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. nih.govnih.govharvard.edu

Table 2: Interpreting ¹³C Kinetic Isotope Effects (KIE) in a Hypothetical Reaction

| Observed k¹²/k¹³ Ratio (KIE) | Interpretation | Implication for the Reaction Mechanism |

| 1.045 | Normal KIE | C-Cl bond cleavage is part of the rate-determining step. |

| 1.002 | No significant KIE | The imidazole ring is not involved in bond breaking/formation in the rate-determining step. |

| 0.975 | Inverse KIE | A new bond is forming at a ring carbon, leading to a more constrained transition state. |

Studies of Molecular Rearrangements and Exchange Processes

In reactions where molecular rearrangements or intermolecular exchange processes are possible, isotopic labeling provides a definitive method for tracking atomic connectivity. Using 5-Chloro-1-methylimidazole-¹³C₄, researchers can readily distinguish the labeled imidazole core from any unlabeled molecules present in the reaction mixture using mass spectrometry.

If the imidazole ring undergoes a rearrangement, the connectivity of the ¹³C atoms might change, leading to a different set of signals in the ¹³C NMR spectrum. In exchange processes, such as ligand exchange in an organometallic complex, mass spectrometry can be used to monitor the transfer of the ¹³C₄-labeled fragment between different molecular species, providing quantitative data on the rate and equilibrium of the exchange.

Advanced Research Applications and Future Trajectories

Development of Novel Synthetic Methodologies Leveraging 5-Chloro-1-methylimidazole-13C4 as a Precursor

The utility of this compound as a building block is intrinsically linked to the synthetic routes available to create it and its derivatives. While specific methodologies for this exact isotopologue are not widely published, established principles in imidazole (B134444) synthesis can be adapted for its preparation. rsc.org The key challenge lies in the efficient incorporation of the four ¹³C atoms. Research in this area focuses on leveraging the labeled compound as a precursor for more complex, isotopically marked molecules, crucial for applications like positron emission tomography (PET) or mechanistic studies. bohrium.comresearchgate.net

Methodologies could involve a "late-stage" introduction of the chloro or methyl group to a pre-formed ¹³C₄-imidazole core or building the ring from simple ¹³C-labeled precursors. researchgate.net The development of regiocontrolled synthesis is paramount to ensure the precise placement of substituents on the imidazole ring, a key factor in the biological activity and chemical properties of the resulting molecules. rsc.org

Table 1: Potential Synthetic Strategies for Labeled Imidazole Derivatives

| Synthetic Approach | Description | Potential Advantages | Key Challenges | Relevant Precursors |

| Ring Formation from Labeled Precursors | Construction of the imidazole ring using simple, commercially available ¹³C-labeled starting materials. | High efficiency of isotope incorporation; access to diverse substitution patterns. | Requires multi-step synthesis; potential for isotope scrambling. | [¹³C₂]-Glyoxal, [¹³C]-Formaldehyde, [¹³C]-Ammonium salts |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to introduce aryl or alkyl groups at the C5 position, replacing the chlorine atom. | High functional group tolerance; creation of complex C-C bonds. | Optimization of catalyst and reaction conditions for the specific substrate. | Organoboron reagents, organostannanes. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C5-chloro group with various nucleophiles (e.g., thiols, amines, alkoxides). | Straightforward method for introducing heteroatom-based functional groups. | Limited by the electronic nature of the imidazole ring; may require harsh conditions. | Thiols, secondary amines, alcohols. |

| N-Alkylation/Arylation | Modification at the N1-position if starting from a non-methylated ¹³C₄-imidazole precursor. | Allows for the introduction of diverse substituents to modulate solubility and biological activity. | Potential for reaction at N3 in un-substituted imidazoles. | Alkyl halides, arylboronic acids. |

Exploration of Unexplored Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is governed by the interplay of the electron-rich imidazole ring, the N-methyl group, and the C-chloro substituent. The ¹³C₄ core, while not altering the fundamental reactivity, provides an invaluable tool for tracking the molecular skeleton through complex transformations using techniques like NMR spectroscopy and mass spectrometry. acs.orgresearchgate.net

Future research will likely focus on exploring its utility in metal-catalyzed reactions. The imidazole moiety is an excellent ligand for transition metals, potentially influencing catalytic cycles in novel ways. acs.orgnsf.gov Furthermore, the C-Cl bond is a key site for transformations like Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a library of 5-substituted-1-methylimidazole-¹³C₄ derivatives. Investigating its behavior under various reaction conditions—photochemical, electrochemical, or high-pressure—could reveal novel transformation pathways.

Table 2: Unexplored Chemical Transformations for this compound

| Reaction Class | Potential Transformation | Significance and Application |

| Metal-Catalyzed Cross-Coupling | Suzuki or Stille coupling to form C5-aryl or C5-vinyl imidazoles. | Synthesis of labeled precursors for pharmaceuticals, materials science, and agrochemicals. rsc.org |

| C-H Activation | Direct functionalization of the C2 or C4 positions of the imidazole ring. | Atom-economical method to build molecular complexity without pre-functionalization. |

| Ring-Opening Metathesis | Cleavage of the imidazole ring to form linear, labeled acyclic compounds. | Access to unique, isotopically labeled linear synthons not easily prepared by other means. |

| Coordination Chemistry | Use as a ligand for creating novel metal-organic frameworks (MOFs) or catalysts. | The ¹³C label allows for detailed study of ligand dynamics and stability within the complex. acs.org |

| Photoredox Catalysis | Engaging the imidazole in radical-based transformations under visible light. | Accessing novel reactivity patterns under mild conditions for creating complex labeled molecules. |

Integration of this compound Synthesis and Application in Automated Systems

The synthesis of isotopically labeled compounds, particularly those intended for applications like PET imaging, greatly benefits from automation. nih.gov Automated synthesis modules offer high reproducibility, minimize operator exposure to potentially hazardous materials, and enable the efficient production of compounds on demand. researchgate.net

Future systems could integrate the multi-step synthesis of this compound from basic precursors. Such a system would then use the purified labeled intermediate in a second automated module to perform a subsequent reaction, such as a cross-coupling or nucleophilic substitution, to generate a final, more complex labeled product. This "synthesis-to-application" automated workflow would be particularly valuable in clinical settings for producing radiotracers or in high-throughput screening environments for generating libraries of labeled compounds for biological evaluation. bohrium.com

Innovations in Analytical Techniques for Real-time Monitoring of Labeled Chemical Reactions

The presence of the ¹³C₄ label in this compound is a key enabler for advanced analytical monitoring. Real-time analysis of reactions involving this compound can provide unprecedented insight into reaction kinetics, mechanisms, and the formation of transient intermediates.

Innovations in this area are moving beyond traditional offline analysis (TLC, GC-MS). Techniques like hyperpolarized ¹³C MRI can track the metabolic fate of molecules in vivo. openmedscience.com For chemical reaction monitoring, methods like ultrafast 2D NMR spectroscopy can provide detailed structural information on evolving species in real-time. researchgate.net Combining ¹³C-labeling with mass spectrometry techniques, such as proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS), allows for the sensitive and online detection of labeled products and byproducts, which is especially useful for studying metabolic pathways or fast reactions. plos.org

Table 3: Comparison of Advanced Analytical Techniques for Monitoring ¹³C-Labeled Reactions

| Technique | Principle | Information Gained | Advantages | Limitations |

| Ultrafast 2D NMR (e.g., HMBC) | Acquires 2D NMR spectra in a single scan, tracking ¹H-¹³C correlations over time. researchgate.net | Structural evolution, reaction intermediates, kinetics. | Rich structural detail; non-destructive. | Requires ¹³C labeling for sensitivity; lower resolution than conventional NMR. |

| Hyperpolarized ¹³C MRI | Enhances the NMR signal of ¹³C by several orders of magnitude. openmedscience.com | Real-time metabolic flux in vivo. | Extremely high sensitivity; clinically translatable. | Signal enhancement is short-lived; requires specialized polarization equipment. |

| PTR-TOF-MS | Soft ionization mass spectrometry for real-time detection of volatile organic compounds (VOCs). plos.org | Real-time flux of labeled volatile products. | High sensitivity and time resolution; online monitoring. | Limited to volatile and semi-volatile compounds. |

| CE-MS/MS | Capillary electrophoresis coupled with tandem mass spectrometry. nih.gov | Turnover of polar metabolites. | Excellent separation of charged/polar molecules; sensitive detection. | Complex setup; not suitable for all compound classes. |

Identification of Knowledge Gaps and Directions for Future Research in Imidazole-Based Labeling Chemistry

Despite the vast potential, significant knowledge gaps remain in the field of imidazole-based labeling chemistry, particularly concerning specific isotopologues like this compound.

Identified Knowledge Gaps:

Validated Synthesis: There is a lack of robust, high-yield, and scalable published synthetic routes specifically for this compound.

Physicochemical Characterization: Detailed data on the spectroscopic properties, stability, and solubility of this specific labeled compound are scarce.

Reaction Kinetics Database: While general reactivity can be inferred, specific kinetic and mechanistic data for its reactions are unavailable. acs.org

Biological Activity: The biological profile of this compound, including its metabolic fate and potential as a tracer, remains unexplored.

Future Research Directions:

Synthetic Route Optimization: Development and optimization of a reliable synthetic pathway to access this compound in high isotopic and chemical purity.

Exploratory Reactivity Screening: A systematic investigation of its reactivity in a broad range of modern organic transformations to establish its utility as a versatile building block.

Application in Mechanistic Studies: Using the labeled compound as a probe to elucidate complex reaction mechanisms, particularly in catalysis or photochemistry, with the aid of real-time monitoring techniques. researchgate.netplos.org

Development of Labeled Probes: Leveraging it as a precursor to synthesize novel activity-based probes or imaging agents for studying biological systems, such as metalloproteins or specific enzyme classes. nih.govajrconline.org

Metabolic Fate Analysis: Introducing the compound into biological systems to trace the metabolic pathways of imidazole-containing molecules, which are prevalent in many bioactive natural products and drugs. openmedscience.com

Addressing these gaps will unlock the full potential of this compound and similar labeled heterocycles, solidifying their role as indispensable tools in modern chemical and biological research.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Chloro-1-methylimidazole-13C4 for reproducibility?

- Methodological Answer : Utilize orthogonal experimental design to systematically vary parameters such as reaction temperature, catalyst loading (e.g., metal chloride hydrates or nanocomposite catalysts), and solvent polarity. For example, a 3-factor, 3-level orthogonal array (L9) can identify optimal conditions while minimizing trials . Post-synthesis, validate isotopic purity via <sup>13</sup>C NMR and mass spectrometry (MS) to confirm <sup>13</sup>C4 labeling integrity . Reference established protocols for imidazole derivatives, such as those employing Lewis acid catalysts in multicomponent reactions .

Q. What characterization techniques are essential for verifying the structural and isotopic integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and isotopic enrichment.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular mass (161.55 g/mol) and isotopic distribution .

- Chromatography : HPLC with UV/Vis detection to assess purity, referencing impurity standards (e.g., EP-grade impurities with CAS 59467-69-5) .

- Regulatory Cross-Check : Use ChemIDplus or DTP/NCI databases to validate structural descriptors and nomenclature .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms in this compound synthesis?

- Methodological Answer : Implement density functional theory (DFT) simulations to map energy barriers for chlorination and methylation steps. Couple with COMSOL Multiphysics for fluid dynamics modeling in reactor design, optimizing mixing efficiency and heat transfer . Validate computational predictions against experimental kinetic data (e.g., Arrhenius plots) to refine reaction pathways .

Q. What methodologies address stability challenges of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design to test degradation under stressors:

- Variables : Temperature (25–60°C), humidity (40–80% RH), and light exposure (UV vs. dark controls).

- Analysis : Monitor decomposition via LC-MS and quantify degradation products against impurity reference standards . For atmospheric interactions (e.g., oxidation), simulate environmental fate using gas-phase reaction chambers, referencing DOE atmospheric chemistry protocols .

Q. How should researchers resolve contradictions in yield data from divergent synthetic routes?

- Methodological Answer : Apply regression analysis to identify confounding variables (e.g., catalyst deactivation, solvent purity). For example:

- Step 1 : Perform ANOVA on yield data from multiple synthetic batches.

- Step 2 : Use Pareto charts to rank variable significance (e.g., reaction time > solvent choice).

- Step 3 : Optimize via response surface methodology (RSM) to reconcile discrepancies . Reference case studies in imidazole synthesis where nanocomposite catalysts improved yield consistency .

Methodological Best Practices

Q. What protocols ensure rigorous purity assessment of this compound?

- Methodological Answer :

- Impurity Profiling : Compare HPLC retention times against certified reference materials (CRMs) for chlorinated byproducts (e.g., CAS 59467-96-8) .

- Limit Tests : Adopt ICH Q3A guidelines for residual solvents and elemental impurities.

- Data Validation : Use triple-quadrupole MS/MS for trace-level quantification, ensuring detection limits ≤ 0.1% .

Q. How can AI-driven tools enhance experimental design for this compound research?

- Methodological Answer : Deploy machine learning (ML) platforms to predict optimal reaction conditions from historical data. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.